molecular formula C10H12 B1670491 Dicyclopentadiene CAS No. 77-73-6

Dicyclopentadiene

Cat. No. B1670491
CAS RN: 77-73-6
M. Wt: 132.2 g/mol
InChI Key: HECLRDQVFMWTQS-UHFFFAOYSA-N
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Description

Dicyclopentadiene (DCPD) is a chemical compound with the formula C10H12. It is a white crystalline material with a characteristic musty odor . DCPD is obtained through the dimerization of cyclopentadiene (CPD) and is prone to revert to its monomer form when exposed to high temperatures . It is primarily used in the production of unsaturated polyester resins .


Synthesis Analysis

DCPD is synthesized by using thermal expansion microspheres . The ring-opening metathesis polymerization of DCPD in the presence of ruthenium-based complexes is a facile way to introduce the fillers into resin bulk . The unexpanded microspheres used as fillers allow decreasing in polymer density .


Molecular Structure Analysis

The structure of DCPD consists of two cyclopentadiene rings joined at two carbon atoms . More details about its molecular structure can be found on various chemistry databases .


Chemical Reactions Analysis

Above 150 °C, DCPD undergoes a retro-Diels–Alder reaction at an appreciable rate to yield cyclopentadiene . The reaction is reversible and at room temperature, cyclopentadiene dimerizes over the course of hours to re-form DCPD .


Physical And Chemical Properties Analysis

DCPD is a white crystalline material with a characteristic musty odor . It is obtained through the dimerization of cyclopentadiene (CPD) and is prone to revert to its monomer form when exposed to high temperatures . It is a flammable compound and should be handled with care, as it poses risks such as skin and eye irritation .

Scientific Research Applications

  • Chemical Properties and Reactions :DCPD is known for its stability and has multiple applications due to its physical properties, chemical reactions, and derivatives. It is used in polymers, polyester resins, bodied oils, elastomers, polycarbonates, and pharmaceuticals. Its total worldwide recoverable capacity exceeds 175,000 metric tons per year (Keenan, 2000).

  • Cure Kinetics :The cure kinetics of DCPD was explored using inelastic light scattering measurements and molecular-scale simulations. This study provides insights into the structural evolution of the curing network, which is crucial for applications in materials science (Aldridge et al., 2010).

  • Thermochemical Properties :Computational chemistry methods have been used to predict the heat of formation for DCPD isomers, which is essential for understanding thermal runaway reactions in processes involving DCPD (Narayan et al., 2016).

  • Polymerization and Material Applications :DCPD is used in the synthesis of polymers and has potential applications in producing high-energy-density fuels. The polymerization process of DCPD has been extensively studied, offering insights into the development of novel materials (Kovačič et al., 2010).

  • Combustion and Fuel Applications :Research has been conducted on DCPD's role in combustion, particularly in the formation of polycyclic aromatic hydrocarbons (PAHs), which are relevant for fuel and binder applications (Dhoke et al., 2017).

  • Catalytic Applications :DCPD has been studied in the context of catalytic hydrogenation to dicyclopentene, which is important for the preparation of oxygen-containing compounds (Antonova et al., 2009).

  • Market Analysis :An analysis of DCPD's applications and market trends, particularly in the production of petroleum resins, modified unsaturated polyester resins, and other petrochemicals, provides insights into its commercial significance (Zhang Gui-hua, 2008).

Safety And Hazards

DCPD is classified as hazardous under GHS. The main hazards are flammability, harmful by inhalation and ingestion, and irritation to eyes, skin, and respiratory tract . It is also toxic to aquatic life . Proper handling and storage of this chemical compound are essential in industrial settings .

Future Directions

Research is ongoing to develop sustainable and eco-friendly alternatives to DCPD in various applications . The use of unexpanded microspheres as fillers in the synthesis of DCPD is a promising direction, as it allows for a decrease in polymer density .

properties

IUPAC Name

tricyclo[5.2.1.02,6]deca-3,8-diene
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InChI

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2
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InChI Key

HECLRDQVFMWTQS-UHFFFAOYSA-N
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Canonical SMILES

C1C=CC2C1C3CC2C=C3
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Molecular Formula

C10H12
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Related CAS

25038-78-2
Record name Dicyclopentadiene homopolymer
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DSSTOX Substance ID

DTXSID5025023
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Molecular Weight

132.20 g/mol
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Physical Description

Dicyclopentadiene appears as a liquid with an acrid odor. Flash point 90 °F. The vapors are irritating to the eyes and respiratory system. Subject to polymerization if subjected to heat for prolonged periods or if contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Density 8.2 lb / gal. Used in paints, varnishes, as an intermediate in insecticides, as a flame retardant in plastics., Liquid; NKRA, Colorless, crystalline solid with a disagreeable, camphor-like odor; Note: A liquid above 90 degrees F; [NIOSH], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., A liquid with an acrid odor., Colorless, crystalline solid with a disagreeable, camphor-like odor. [Note: A liquid above 90 °F.]
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Boiling Point

342 °F at 760 mmHg (NTP, 1992), 172 °C, 342 °F
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Flash Point

90 °F (NTP, 1992), 32 °C, 24 °C (75 °F), 90 °F (32 °C) (Open cup), 32 °C o.c., 90 °F (open cup), (oc) 90 °F
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Solubility

Insoluble (NTP, 1992), In water, 0.020 g/L at 25 °C, Very soluble in ethyl ether, ethanol, Readily sol in acetone, dichloromethane, ethyl acetate, n-hexane, and toluene., Solubility in water, g/100ml at 25 °C: 0.002, 0.02%
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Density

0.978 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9302 g/cu cm at 35 °C, Bulk density = 8.2 lb/gal at 60 °F, Liquid density: 0.978 at 20 °C, 0.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.98, 0.98 (Liquid at 95 °F)
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Vapor Density

4.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.55 (Air = 1), Relative vapor density (air = 1): 4.6-4.7, 4.55
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Vapor Pressure

10 mmHg at 117.7 °F (NTP, 1992), 2.3 [mmHg], Vapor pressure: 1.40 mm Hg at 20 °C, 2.30 mm Hg at 25 °C /Extrapolated from a measured range of 33 °C and higher/, Vapor pressure, Pa at 20 °C: 180, 1.4 mmHg
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Product Name

Dicyclopentadiene

Color/Form

Colorless crystalline solid [Note: A liquid above 90 degrees F]

CAS RN

77-73-6, 25038-78-2, 1755-01-7
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Melting Point

92.5 °F (NTP, 1992), 32.9 °C, 32-34 °C, 92.5 °F, 90 °F
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Synthesis routes and methods I

Procedure details

The derivative was synthesized as follows. 20 grams of the derivative of acrylate obtained as the third example was dissolved in 20 milliliters of toluene. 7 grams of cyclopentadiene was dropped into the solution cooled with ice, and was agitated through all night. Dicyclopentadiene was produced as by-product, and was eliminated in vacuum. Then, 24.9 grams of the derivative of norbornene was obtained. The derivative of norbornene was viscous liquid, and the yield was 95%.
Quantity
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7 g
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20 mL
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Synthesis routes and methods II

Procedure details

When the copolymerization reaction was performed under the conditions described above, a copolymer of ethylene, 1-butene and dicyclopentadiene was obtained as a uniform solution. A small amount of methanol was added to the polymer solution withdrawn from the bottom of the polymerization vessel to stop the polymerization reaction. The polymer was separated from the solvent by steam stripping, and dried under reduced pressure at 80° C. for one day.
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Synthesis routes and methods III

Procedure details

A C5 -fraction obtained from naphtha cracking was heated at 150° C. for 3 hours to convert cyclopentadiene contained therein to dicyclopentadiene, and crude dicyclopentadiene comprising 20.1% of pentanes and pentenes, 0.5% of benzene, 72.1% of dicyclopentadiene, 4.8% of isoprene-cyclopentadiene co-dimer and 2.5% of cyclopentadiene oligomer was obtained. A metallic autoclave was then charged with 100 parts by weight (1710 g) of the crude dicyclopentadiene and 4 parts by weight of tablet-like palladium hydrogenating catalyst (C31-1A: Toyo C.C.I. K. K.), and hydrogenation was carried out at a reaction temperature of 50° C. under a hydrogen pressure of 10 kg/cm2 for 12 hours while stirring. After filtering off the catalyst and distillation, 90 parts by weight of tricyclo[5.2.1.02,6 ]deca-3-ene (9,10-dihydrodicyclopentadiene) fraction were obtained. Gas chromatography showed that the composition thereof was as follows:
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Yield
72.1%
Yield
2.5%

Synthesis routes and methods IV

Procedure details

Ethylene, propylene and dicyclopentadiene were solution-polymerized at a temperature of 56° C. and a pressure of 2 atmospheres in the presence of a catalyst composed of a 0.5 mmol/1 hexane solution of VOCl3 and a 2.5 mmole/1 hexane solution of (C2H5)1.5 AlCl1.5. The volume ratio of propylene to ethylene was maintained at 3:2.
[Compound]
Name
VOCl3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicyclopentadiene
Reactant of Route 2
Dicyclopentadiene
Reactant of Route 3
Dicyclopentadiene
Reactant of Route 4
Dicyclopentadiene
Reactant of Route 5
Reactant of Route 5
Dicyclopentadiene
Reactant of Route 6
Reactant of Route 6
Dicyclopentadiene

Citations

For This Compound
18,700
Citations
Y Li, JJ Zou, X Zhang, L Wang, Z Mi - Fuel, 2010 - Elsevier
Tricyclopentadiene (TCPD), product of dicyclopentadiene (DCPD)/cyclopentadiene (CPD) cycloaddition, is a promising candidate as high-energy–density fuel. Thermal [4+2] …
Number of citations: 60 www.sciencedirect.com
TA Davidson, KB Wagener, DB Priddy - Macromolecules, 1996 - ACS Publications
The homopolymerization of dicyclopentadiene (DCPD) has been studied using various metathesis catalyst systems which are typically composed of a transition metal halide and a non-…
Number of citations: 122 pubs.acs.org
TA Davidson, KB Wagener - Journal of Molecular Catalysis A: Chemical, 1998 - Elsevier
This contribution presents further information about the mechanism of the cross-linking reaction which occurs during the polymerization of dicyclopentadiene with the classical catalyst, …
Number of citations: 90 www.sciencedirect.com
HA Bruson, TW Riener - Journal of the American Chemical …, 1945 - ACS Publications
… Furthermore, dicyclopentadiene monohydrochloride is identical with the product obtained … -wor-dicyclopentadiene, the hydration-rearrangement product of dicyclopentadiene,2 ob…
Number of citations: 37 pubs.acs.org
ME Jamróz, S Gałka, JC Dobrowolski - Journal of Molecular Structure …, 2003 - Elsevier
… concerns exclusively dicyclopentadiene, which is thermal … crystals in which endo-dicyclopentadiene molecule (10) is … –C bond lengths in endo-dicyclopentadiene molecule (10) with the …
Number of citations: 44 www.sciencedirect.com
PD Bartlett, IS Goldstein - Journal of the American Chemical …, 1947 - ACS Publications
It was discovered by Bruson and Riener1 that ordinary dicyclopentadiene (I) on addition of … of dicyclopentadiene (II). The presence of this isomer in heated dicyclopentadiene was …
Number of citations: 59 pubs.acs.org
GT Wang, C Mui, CB Musgrave… - The Journal of Physical …, 1999 - ACS Publications
… reaction of dicyclopentadiene to cyclopentadiene during adsorption (the alternative pathway previously proposed), we expect the spectra for dicyclopentadiene and cyclopentadiene …
Number of citations: 61 pubs.acs.org
CG Feng, MH Xu, GQ Lin - Synlett, 2011 - thieme-connect.com
This account summarizes our efforts on the design, synthesis, and application of two classes of chiral diene ligands bearing bicyclo [3.3. 0] octadiene or dicyclopentadiene skeletons. …
Number of citations: 97 www.thieme-connect.com
Z Xiong, Z Mi, X Zhang - Reaction Kinetics and Catalysis Letters, 2005 - Springer
The oligomerization of cyclopentadiene (CPD) and its dimer, dicyclopentadiene (DCPD), to tricyclopentadiene (TCPD) through Diels-Alder reaction at temperatures between 120 and …
Number of citations: 48 link.springer.com
JD Rule, JS Moore - Macromolecules, 2002 - ACS Publications
The activation parameters for the ring-opening metathesis polymerization (ROMP) of endo- (1) and exo-dicyclopentadiene (2), endo-1,2-dihydrodicylopentadiene (3), and norbornene (4…
Number of citations: 330 pubs.acs.org

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